molecular formula C18H18N4O5 B2909644 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide CAS No. 1260990-37-1

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B2909644
CAS No.: 1260990-37-1
M. Wt: 370.365
InChI Key: UOLZNDDXZSOZPG-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety fused to a 1,2,4-oxadiazole ring system. This compound has a molecular formula of C₃₂H₂₈N₄O₆ (exact mass: 448.1383 g/mol) and exhibits structural complexity due to its pyrrole-linked oxadiazole core and 2-methoxyethyl acetamide side chain .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-24-8-6-19-16(23)10-22-7-2-3-13(22)18-20-17(21-27-18)12-4-5-14-15(9-12)26-11-25-14/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLZNDDXZSOZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with a pyrrole derivative. The final step involves the introduction of the N-(2-methoxyethyl)acetamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s bioactivity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and pharmacological relevance. Below is a comparative analysis with key examples:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound 1,2,4-Oxadiazole + Benzodioxole 2-Methoxyethyl acetamide 448.435 Not explicitly stated in evidence
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole Chloromethyl, acetamide 242.66 Precursor for pharmacologically active agents
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 1,2,4-Oxadiazole + Pyrazole 4-Methoxyphenyl, 2-chlorobenzyl, methylsulfanyl 527.04 Anticipated antimicrobial/antifouling activity
2-(1,2-Benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)acetamide derivatives Benzisothiazole Cyano-pyrazole, aryl groups ~350–450 (varies) Broad-spectrum antimicrobial activity

Key Observations:

Heterocyclic Core Influence: The target compound’s 1,2,4-oxadiazole ring (shared with ) confers rigidity and metabolic stability compared to the benzisoxazole in or benzisothiazole in . Oxadiazoles are known for improved pharmacokinetic profiles due to resistance to oxidative degradation .

Benzisothiazole derivatives in exhibit sulfur-based electronic effects, enhancing antimicrobial activity compared to oxygen-containing analogs like the target compound.

Synthetic and Analytical Methods :

  • Synthesis of the target compound likely employs multi-step heterocyclic coupling, analogous to the oxadiazole formation in (via cyclization of amidoximes) or the benzisoxazole synthesis in (using hydroxylamine intermediates).
  • Characterization methods (e.g., NMR, IR, HRMS) are consistent across analogs, as seen in , though the target compound’s structural complexity may require advanced techniques like X-ray crystallography (using SHELX software ).

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure, which includes a benzodioxole moiety and an oxadiazole ring, suggests various biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C16H18N4O4C_{16}H_{18}N_{4}O_{4}

The structure features:

  • A benzodioxole ring that is known for its biological relevance.
  • An oxadiazole group contributing to its potential as a bioactive agent.
  • A pyrrole unit which enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown antiproliferative effects in various cancer cell lines .
  • Anti-inflammatory Effects : The benzodioxole component has been associated with anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
  • Antimicrobial Activity : Some studies have indicated that oxadiazole derivatives possess antimicrobial properties, suggesting potential applications in treating infections .

The proposed mechanism of action involves:

  • Interaction with specific enzymes or receptors due to the presence of the benzodioxole and oxadiazole moieties.
  • Modulation of signaling pathways related to cell growth and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in vitro
Anti-inflammatoryReduced markers of inflammation in animal models
AntimicrobialEffective against certain bacterial strains

Case Study: Anticancer Activity

In a study investigating the anticancer potential of oxadiazole derivatives, compounds similar to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide were tested against human cancer cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound exhibited a dose-dependent reduction in edema formation compared to controls, highlighting its potential therapeutic application in inflammatory conditions.

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